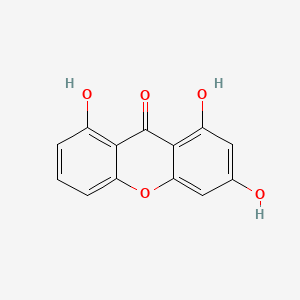

1,3,8-Trihydroxyxanthone

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C13H8O5 |

|---|---|

Peso molecular |

244.20 g/mol |

Nombre IUPAC |

1,3,8-trihydroxyxanthen-9-one |

InChI |

InChI=1S/C13H8O5/c14-6-4-8(16)12-10(5-6)18-9-3-1-2-7(15)11(9)13(12)17/h1-5,14-16H |

Clave InChI |

USKKTSTUBVKGIU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)O)O |

SMILES canónico |

C1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)O)O |

Origen del producto |

United States |

Chemical Profile of 1,3,8 Trihydroxyxanthone

Chemical Synthesis

The synthesis of 1,3,8-trihydroxyxanthone has been achieved through various methods. One common approach is the Grover, Shah, and Shah method. utar.edu.my Another established synthetic route involves the acylation reaction of 2,6-dihydroxybenzoic acid with phloroglucinol (B13840) using Eaton's reagent, which is a mixture of phosphorus pentoxide and methanesulfonic acid. nih.govresearchgate.net This reaction typically results in the formation of the trihydroxyxanthone as a yellow solid. nih.gov The yield for this synthesis has been reported to be around 16-31%. nih.govresearchgate.net

Chemical Properties

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₈O₅ |

| Synonyms | Norsterigmatocystin, 1,3,8-trihydroxy-9H-xanthen-9-one |

| Melting Point | 239–240 °C |

| Appearance | Yellow solid |

Table 1: Chemical Properties of this compound. nih.govnih.gov

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed information about the arrangement of atoms within the molecule.

| ¹H NMR (CD₃OD, 500 MHz) δ/ppm | ¹³C NMR (CD₃OD, 125 MHz) δ/ppm |

| 6.09 (1H, d, J = 2.07 Hz, H-7) | 95.8 (C-7) |

| 6.20 (1H, d, J = 2.07 Hz, H-5) | 98.6 (C-2) |

| 6.24 (1H, d, J=2.1Hz) | 100.0 (C-5) |

| 6.64 (1H, d, J = 8.50 Hz, H-2) | 107.9 (C-8a) |

| 6.78 (1H, d, J = 8.50 Hz, H-4) | 111.4 (C-8b) |

| 7.49 (1H, t, J = 8.36 Hz, H-3) | 115.9 (C-4) |

| 128.4 (C-2) | |

| 137.6 (C-3) | |

| 157.4 (C-4a) | |

| 159.4 (C-4b) | |

| 162.3 (C-1) | |

| 164.1 (C-1) | |

| 164.2 (C-6) | |

| 169.9 (C-8) | |

| 185.1 (C-9) |

Table 2: NMR Spectroscopic Data for this compound. utar.edu.mynih.gov

Other Spectroscopic Methods

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are also crucial for the characterization of this compound.

Infrared (IR) Spectroscopy (KBr): The IR spectrum shows characteristic absorption bands at approximately 3448 cm⁻¹ (O-H stretching), 1612 cm⁻¹ (C=O stretching of the ketone), 1418 cm⁻¹ (C=C aromatic stretching), and 1296 cm⁻¹ (C-O-C ether stretching). nih.gov

Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak [M]⁺ at m/z = 244, which corresponds to the molecular weight of the compound. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Xanthones

Fundamental Biosynthetic Routes to the Xanthone (B1684191) Skeleton

The construction of the fundamental dibenzo-γ-pyrone scaffold of xanthones follows a conserved sequence of reactions, beginning with primary metabolic pathways and culminating in a pivotal cyclization event.

The journey to the xanthone core begins with the shikimate pathway, a central route in plant secondary metabolism. frontiersin.orgnih.gov This pathway provides precursor compounds, such as phosphoenolpyruvate (B93156) and erythrose 4-phosphate, which are essential for generating benzophenone (B1666685) intermediates. nih.gov Depending on the plant family, two main branches lead to the benzophenone scaffold:

L-phenylalanine-dependent pathway: Predominantly observed in the Hypericaceae family, this route proceeds through the amino acid L-phenylalanine. nih.gov A series of enzymatic steps leads to the formation of 2,4,6-trihydroxybenzophenone (B1214741). researchgate.net

L-phenylalanine-independent pathway: Common in the Gentianaceae family, this pathway bypasses phenylalanine and instead forms 3-hydroxybenzoic acid directly from the shikimate pathway. frontiersin.orgnih.gov

Both pathways ultimately converge on the synthesis of the central intermediate, 2,3′,4,6-tetrahydroxybenzophenone . mdpi.comnih.govfrontiersin.org This is achieved either by the hydroxylation of 2,4,6-trihydroxybenzophenone by a benzophenone 3′-hydroxylase (B3′H) or by the condensation of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA, catalyzed by benzophenone synthase (BPS). nih.govagriculturejournals.cz

The defining step in xanthone biosynthesis is the intramolecular C-O phenolic oxidative coupling of 2,3′,4,6-tetrahydroxybenzophenone. nih.govresearchgate.net This crucial cyclization reaction is catalyzed by specific cytochrome P450 (CYP) monooxygenases, which function as xanthone synthases (TXS). nih.govresearchgate.net Two key enzymes have been identified and characterized:

CYP81AA1 (1,3,7-THX synthase)

CYP81AA2 (1,3,5-THX synthase)

These enzymes are bifunctional, catalyzing both the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone to form the tetrahydroxybenzophenone intermediate and the subsequent oxidative coupling to form the xanthone ring. nih.govresearchgate.net The coupling mechanism is proposed to involve the formation of a biradical species on the benzophenone precursor, which then cyclizes to create the characteristic tricyclic xanthone structure. nih.govresearchgate.net

The two primary xanthone synthases, CYP81AA1 and CYP81AA2, exhibit remarkable regiospecificity, which dictates the structure of the initial xanthone core and creates a critical branching point in the pathway. frontiersin.orgnih.gov

Ortho Coupling: CYP81AA2 directs the oxidative coupling to the ortho position relative to the 3'-hydroxyl group of the benzophenone precursor. This reaction yields 1,3,5-Trihydroxyxanthone . mdpi.comnih.govresearchgate.net This mode of cyclization is prominent in species like Centaurium erythraea. nih.govagriculturejournals.cz

Para Coupling: CYP81AA1 catalyzes the cyclization via the para position relative to the 3'-hydroxyl group. This alternative coupling results in the formation of 1,3,7-Trihydroxyxanthone . mdpi.comnih.govresearchgate.net This pathway is characteristic of plants such as Hypericum androsaemum and Garcinia mangostana. nih.gov

The regiospecificity is controlled by specific amino acid residues within the enzyme's active site. nih.gov Studies involving mutagenesis have shown that a few key residues are responsible for orienting the substrate and directing the cyclization to either the ortho or para position. nih.gov These two trihydroxyxanthones serve as the foundational precursors for the vast majority of more complex xanthones found in nature. frontiersin.orgnih.gov

| Enzyme | Systematic Name | Substrate | Coupling Position | Product | Reference |

|---|---|---|---|---|---|

| CYP81AA2 | 1,3,5-THX synthase | 2,3′,4,6-Tetrahydroxybenzophenone | ortho | 1,3,5-Trihydroxyxanthone | mdpi.comnih.gov |

| CYP81AA1 | 1,3,7-THX synthase | 2,3′,4,6-Tetrahydroxybenzophenone | para | 1,3,7-Trihydroxyxanthone | mdpi.comnih.gov |

Proposed Biosynthesis of 1,3,8-Trihydroxyxanthone within the Xanthone Pathway

The precise biosynthetic route to this compound is not as extensively documented as those for its 1,3,5- and 1,3,7-isomers. However, its formation can be proposed based on known enzymatic reactions within the broader xanthone pathway, particularly post-synthetic hydroxylation events.

A plausible pathway involves the hydroxylation of a pre-existing xanthone core. Evidence from Swertia chirata shows that a cytochrome P450-dependent monooxygenase can introduce a hydroxyl group at the C-8 position of the xanthone skeleton. agriculturejournals.cz In this species, 1,3,5-Trihydroxyxanthone is converted to 1,3,5,8-tetrahydroxyxanthone. mdpi.comagriculturejournals.cz

Based on this known C-8 hydroxylation capability, a likely biosynthetic route for this compound could proceed via one of the following proposed steps:

Hydroxylation of 1,3-Dihydroxyxanthone: An enzyme could catalyze the regiospecific hydroxylation at the C-8 position of a 1,3-dihydroxyxanthone precursor.

Formation from an alternative benzophenone precursor: While less documented, it is conceivable that a uniquely substituted benzophenone could cyclize to directly yield the 1,3,8-oxygenation pattern.

Given the established enzymatic machinery for C-8 hydroxylation, the modification of a simpler xanthone precursor remains the most chemically and biologically feasible proposal. This step would be catalyzed by a specific hydroxylase enzyme that recognizes the C-8 position, similar to the one identified in the biosynthesis of 1,3,5,8-tetrahydroxyxanthone. mdpi.comagriculturejournals.cz

Post-Synthetic Modifications and Tailoring Enzymes in Complex Xanthone Structures

Once the core trihydroxyxanthone skeletons are formed, they undergo a variety of enzymatic modifications, often referred to as "tailoring" reactions. These post-synthetic modifications are responsible for the immense structural diversity and wide range of biological activities of xanthones. uniroma1.it These reactions are catalyzed by several classes of tailoring enzymes.

Key tailoring reactions and the enzymes involved include:

Hydroxylation: Cytochrome P450 monooxygenases introduce additional hydroxyl groups at specific positions on the xanthone ring. For example, xanthone-6-hydroxylases (X6H) can convert 1,3,5-THX to 1,3,5,6-tetrahydroxyxanthone. frontiersin.orgresearchgate.net

Prenylation: Prenyltransferases attach isoprenoid moieties (like dimethylallyl pyrophosphate) to the xanthone nucleus, a common modification that often enhances biological activity. acs.orgnih.gov Aromatic prenyltransferases (aPTs) have been identified that catalyze this reaction. frontiersin.org

Glycosylation: Glycosyltransferases (GTs) add sugar moieties to the xanthone structure, which can affect their solubility and stability. For instance, norathyriol (B23591) can be glucosylated by a specific O-glucosyltransferase. mdpi.com

Methylation: O-methyltransferases (OMTs) transfer a methyl group from S-adenosyl methionine to hydroxyl groups on the xanthone scaffold, leading to methoxyxanthones like gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone). mdpi.com

Other Modifications: More complex modifications can also occur, such as the formation of furan (B31954) rings or methylene (B1212753) dioxy bridges, often involving multiple enzymatic steps. researchgate.net

These tailoring enzymes work in a combinatorial fashion, allowing for the generation of a vast array of xanthone derivatives from just a few initial core structures.

| Enzyme Class | Function | Example Reaction | Reference |

|---|---|---|---|

| Hydroxylases (CYPs) | Adds -OH group | 1,3,5-THX → 1,3,5,6-Tetrahydroxyxanthone | frontiersin.org |

| Prenyltransferases (PTs) | Adds prenyl group | 1,3,7-THX → 2-dimethylallyl-1,3,7-THX | acs.org |

| Glycosyltransferases (GTs) | Adds sugar moiety | 1,3,6,7-THX → 1,3,6,7-THX-glucoside | mdpi.com |

| O-Methyltransferases (OMTs) | Adds -CH₃ group | 1,3,7-THX → Isogentisin (1,3-dihydroxy-7-methoxyxanthone) | frontiersin.org |

Chemical Synthesis and Synthetic Transformations of 1,3,8 Trihydroxyxanthone

Established Synthetic Strategies for the 1,3,8-Trihydroxyxanthone Moiety

Traditional methods for the synthesis of the this compound core have been well-established, providing reliable, albeit sometimes low-yielding, pathways to this class of compounds. These methods typically involve the condensation of a suitably substituted benzoic acid derivative with a polyphenol.

The Grover, Shah, and Shah (GSS) reaction is a cornerstone in the synthesis of hydroxyxanthones. nih.gov This method involves the condensation of an o-hydroxybenzoic acid with a reactive phenol (B47542) in the presence of a condensing agent. instras.com A mixture of phosphorus oxychloride and fused zinc chloride has been found to be a particularly effective condensing agent for this transformation, often providing highly satisfactory results under mild conditions (60-80°C for 1-2 hours). instras.com

In a typical GSS approach to a trihydroxyxanthone, the reaction proceeds via the formation of a benzophenone (B1666685) intermediate, which then undergoes cyclization to form the xanthone (B1684191) core. instras.comresearchgate.net One of the key advantages of the GSS method is its regioselectivity, with condensation generally occurring at the position para to a hydroxyl group on the phenol, which helps to avoid the formation of isomeric mixtures. instras.com

Table 1: Key Features of the Grover, Shah, and Shah (GSS) Condensation

| Feature | Description |

| Reactants | o-hydroxybenzoic acid derivative and a reactive phenol (e.g., phloroglucinol). |

| Condensing Agent | Typically a mixture of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂). instras.com |

| Intermediate | A 2,2'-dihydroxybenzophenone (B146640) intermediate is formed, which then cyclizes. nih.gov |

| Key Advantage | Good regioselectivity, which minimizes the formation of unwanted isomers. instras.com |

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a powerful alternative to traditional condensing agents for the synthesis of xanthones. nih.govwikipedia.org It functions as both a catalyst and a dehydrating agent, promoting the Friedel-Crafts acylation of a phenol with a salicylic (B10762653) acid derivative. This method is often considered superior to the GSS reaction in terms of efficiency and yield for certain substrates. nih.gov

The synthesis of this compound has been successfully achieved using Eaton's reagent by reacting 2,6-dihydroxybenzoic acid with phloroglucinol (B13840). nih.gov The strongly acidic nature of Eaton's reagent facilitates the formation of an acylium ion from the salicylic acid, which then undergoes electrophilic aromatic substitution with the electron-rich phloroglucinol ring. nih.gov

Table 2: Synthesis of Hydroxyxanthones using Eaton's Reagent

| Salicylic Acid Derivative | Phenol Partner | Product | Yield (%) |

| 2,6-Dihydroxybenzoic acid | Phloroglucinol | This compound | Not specified nih.gov |

| 4-Hydroxysalicylic acid | Phloroglucinol | 1,3,6-Trihydroxyxanthone (B1664533) | 84 |

| Salicylic acid | Phloroglucinol | 1,3-Dihydroxyxanthone | 67 |

Advanced Synthetic Methodologies Applied to Xanthone Scaffolds

In recent years, there has been a significant push towards the development of more sustainable and efficient methods for the synthesis of xanthones. These advanced methodologies aim to reduce reaction times, improve yields, and minimize waste generation.

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in medicinal chemistry for accelerating reaction rates. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, while also increasing product yields and improving reproducibility. tandfonline.com This technique has been successfully applied to the synthesis of xanthones, particularly in the cyclization of 2-hydroxy-2'-methoxybenzophenone (B8678483) precursors. tandfonline.com While conventional heating for this cyclization can take up to 72 hours, microwave-assisted methods can achieve the same transformation in as little as 13 minutes, albeit sometimes with slightly lower yields. tandfonline.com The rapid and uniform heating provided by microwaves minimizes the formation of byproducts. chemicaljournals.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Xanthone Synthesis

| Method | Reaction Time | Key Advantages |

| Conventional Heating | Hours to days (e.g., 72 hours) tandfonline.com | Established and well-understood. |

| Microwave-Assisted (MAOS) | Minutes (e.g., 13 minutes) tandfonline.com | Drastic reduction in reaction time, increased yields, improved reproducibility, reduced side reactions. tandfonline.com |

The principles of green chemistry have driven the exploration of heterogeneous catalysts for xanthone synthesis. citedrive.comresearchgate.netconicet.gov.ar Unlike homogeneous catalysts, heterogeneous catalysts are in a different phase from the reactants and can be easily recovered and reused, which is both economically and environmentally advantageous. citedrive.comresearchgate.netconicet.gov.ar This reusability makes them ideal for large-scale industrial applications. citedrive.comresearchgate.netconicet.gov.ar

A variety of heterogeneous catalysts have been investigated for the construction of the xanthone core, including copper nanoparticles supported on silica-coated maghemite. nih.gov This particular catalyst has been shown to be highly efficient for the ligand-free intermolecular coupling of 2-substituted benzaldehydes and phenols to form xanthones in very good yields. nih.gov The magnetic nature of the catalyst allows for its simple recovery and reuse. nih.gov

Derivatization and Functionalization Strategies of this compound

The biological activity of this compound can be modulated and potentially enhanced through derivatization and functionalization of its core structure. The hydroxyl groups present on the xanthone scaffold are key handles for chemical modification. These modifications can include alkylation, acylation, and glycosylation, among other transformations. Such derivatization can alter the compound's solubility, lipophilicity, and interaction with biological targets.

For instance, the synthesis of various oxygenated xanthones has been achieved through the base-catalyzed cyclization of 2-hydroxy-2'-methoxybenzophenones, which are themselves prepared under Friedel-Crafts conditions. researchgate.net This approach allows for the introduction of a variety of substitution patterns on the xanthone nucleus. Furthermore, prenylated xanthones, which are a large and biologically important subclass, can be synthesized through the introduction of prenyl groups onto the hydroxyxanthone core. researchgate.net

Prenylation Reactions and Structural Diversity Generation

Prenylation, the attachment of isoprenoid chains, is a key strategy for enhancing the biological activity of xanthones. Both chemical and enzymatic methods can be employed to introduce prenyl groups onto the xanthone core, leading to significant structural diversification.

Chemical prenylation of hydroxyxanthones is often achieved through electrophilic substitution using prenyl bromide. For instance, the C-prenylation of 1,3-dihydroxyxanthone, a closely related compound, has been successfully accomplished using prenyl bromide in the presence of a base like potassium hydroxide (B78521) (KOH). researchgate.netunram.ac.id This reaction typically occurs at the nucleophilic carbon positions of the aromatic rings, with the C-2 position being a common site for monosubstitution. unram.ac.id The reaction mechanism involves the formation of a carbanion in the aromatic ring, which then attacks the prenyl bromide. unram.ac.id Another approach involves the acid-catalyzed condensation with isoprene. nih.gov Further diversity can be generated from prenylated intermediates. For example, dihydropyranoxanthones can be dehydrogenated using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the corresponding pyranoxanthones. nih.gov

From a biosynthetic perspective, enzymatic prenylation offers a highly specific route to structural diversity. Studies on Hypericum perforatum have identified xanthone-specific prenyltransferases. nih.gov For example, a xanthone 4-prenyltransferase (HpPT4px) has been shown to catalyze the addition of a prenyl group to the C-4 position of various tri- and tetrahydroxyxanthones, using dimethylallyl pyrophosphate as the prenyl donor. nih.gov Such enzymes demonstrate high substrate specificity and regioselectivity, providing a precise method for generating prenylated derivatives that may be challenging to achieve through conventional chemical synthesis. nih.gov

Table 1: Examples of Prenylation Reactions on Xanthone Scaffolds

| Starting Material | Reagents/Enzyme | Product Type | Reference |

| 1,3-Dihydroxyxanthone | Prenyl Bromide, KOH | C-Prenylated Xanthone | researchgate.netunram.ac.id |

| 1-Hydroxyxanthone | Isoprene, H₃PO₄ | C-Prenylated Xanthone | nih.gov |

| Dihydropyranoxanthones | DDQ | Pyranoxanthones | nih.gov |

| Tri/Tetrahydroxyxanthones | Xanthone 4-prenyltransferase (HpPT4px) | C4-Prenylated Xanthones | nih.gov |

Enzymatic and Chemical Glycosylation of Xanthones

Glycosylation, the attachment of sugar moieties, can significantly alter the physicochemical properties of xanthones, often leading to improved solubility and bioavailability. mdpi.com Both chemical and enzymatic approaches are utilized for the synthesis of xanthone glycosides.

Naturally occurring O-glucosides of this compound have been identified, such as 5-O-β-d-glucopyranosyl-1,3,8-trihydroxyxanthone, which was isolated from Swertia davidii. nih.gov This confirms the relevance of this type of modification.

Enzymatic synthesis is an attractive method for glycosylation because it avoids the need for complex protection and deprotection steps that are characteristic of chemical synthesis and proceeds with high stereo- and regioselectivity. nih.gov Glycosyltransferases and glycosidases are the two main classes of enzymes used for this purpose. nih.gov Glycosidases, which normally hydrolyze glycosidic bonds, can be "coaxed" into catalyzing transglycosylation reactions to form new glycosides. nih.gov While several trihydroxyxanthones have been successfully glucosylated using uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), such as UGT58A1, this compound itself was found to be an unsuitable substrate for certain tested enzymes. mdpi.com This highlights the high specificity of these enzymes.

Chemical glycosylation offers a more general route but is often more complex. It requires a multi-step process involving the protection of all but one hydroxyl group on the xanthone, followed by coupling with a protected sugar donor, and finally, deprotection to yield the desired glycoside. nih.gov The complexity and often moderate yields of chemical synthesis make enzymatic methods a highly sought-after alternative for producing xanthone glycosides. nih.gov

Introduction of Alkyl, Aryl, and Heteroatom Substituents

The introduction of a wide range of substituents onto the this compound scaffold allows for the fine-tuning of its chemical properties and biological activity. The hydroxyl groups are common sites for modification, particularly through O-alkylation.

By reacting the xanthone core with various haloalkanes in the presence of a base like potassium carbonate (K₂CO₃), a diverse array of O-substituted derivatives can be synthesized. nih.govnih.gov This method has been used to introduce not only simple alkyl chains but also more complex groups such as alkenyl, alkynyl, and alkylated phenyl substituents at the C3 position of the related 1,3-dihydroxyxanthone. nih.gov

Furthermore, this alkylation strategy can be used as a stepping stone to introduce heteroatom-containing moieties. A two-step process can be employed where the xanthone is first reacted with a haloalkane and then the resulting intermediate is treated with a heterocyclic compound. nih.gov This approach has been used to synthesize hybrid molecules incorporating pyrazole (B372694) and 1,2,4-triazole (B32235) heterocycles, linking them to the xanthone core via an alkoxy spacer. nih.gov These modifications significantly expand the chemical space of xanthone derivatives, creating compounds with novel structural features.

Table 2: Synthesis of Substituted Xanthone Derivatives

| Xanthone Core | Reagents | Type of Substituent Added | Reference |

| 1,3-Dihydroxyxanthone | Alkyl/Alkenyl/Alkynyl/Aryl Halides, K₂CO₃ | O-Alkyl, O-Alkenyl, O-Alkynyl, O-Aryl | nih.gov |

| 1,6,8-Trihydroxyxanthone | 1. Alkyl Halide, K₂CO₃; 2. Heterocycle | O-Alkyl-Heterocycle | nih.gov |

| 3-Hydroxyxanthone | Various Alkyl Halides, K₂CO₃ | O-Alkyl, O-Arylalkyl | researchgate.net |

Rational Design of Substituted Xanthones

The synthesis of novel xanthone derivatives is increasingly guided by rational design principles to develop compounds with specific biological targets and enhanced efficacy. This approach often involves integrating chemical synthesis with computational modeling and biological evaluation to understand structure-activity relationships (SAR).

One area of focus has been the development of acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. nih.govresearchgate.net In these studies, series of O-substituted xanthones were synthesized and evaluated for their inhibitory activity. Molecular docking studies were then performed to elucidate the binding interactions between the synthesized compounds and the active site of the AChE enzyme. nih.govresearchgate.net These computational models revealed that the xanthone ring can engage in crucial π-π stacking and hydrogen bonding interactions within the enzyme's active site, while the substituted groups can form additional hydrophobic interactions, thereby enhancing binding affinity and inhibitory potency. nih.gov

Another example of rational design is the development of xanthone-heterocycle hybrids as anti-inflammatory agents. nih.gov The design strategy involves combining the known anti-inflammatory properties of the xanthone scaffold with those of heterocyclic moieties like pyrazole and 1,2,4-triazole. The goal is to create hybrid molecules with potentially synergistic or enhanced therapeutic effects by interacting with molecular targets involved in inflammation, such as COX enzymes or NF-κB pathways. nih.gov This targeted approach allows for the modification and optimization of xanthone structures to improve their interaction with specific biological pathways.

Advanced Analytical and Spectroscopic Characterization of Xanthones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1,3,8-Trihydroxyxanthone. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including proton and carbon environments and their connectivity.

Comprehensive 1D and 2D NMR Data Analysis (¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, offer foundational data on the chemical environment of each atom. For this compound, the chemical shifts (δ) in the ¹H and ¹³C NMR spectra reveal the electronic environment of the hydrogen and carbon atoms, respectively, while coupling constants (J) in the ¹H spectrum provide information about the connectivity of adjacent protons. nih.gov

A study reported the following 1D NMR data for this compound, recorded in methanol-d4 (B120146) (CD₃OD). nih.gov

¹H NMR (500 MHz, CD₃OD) Data:

δ 7.49 (1H, t, J = 8.36 Hz, H-3)

δ 6.78 (1H, d, J = 8.50 Hz, H-4)

δ 6.64 (1H, d, J = 8.50 Hz, H-2)

δ 6.20 (1H, d, J = 2.07 Hz, H-5)

δ 6.09 (1H, d, J = 2.07 Hz, H-7) nih.gov

¹³C NMR (125 MHz, CD₃OD) Data:

δ 185.1 (C-9)

δ 169.9 (C-8)

δ 164.2 (C-6)

δ 162.3 (C-1)

δ 159.4 (C-4b)

δ 157.4 (C-4a)

δ 137.6 (C-3)

δ 128.4 (C-2)

δ 115.9 (C-4)

δ 111.4 (C-8b)

δ 107.9 (C-8a)

δ 100.0 (C-5)

δ 95.8 (C-7) nih.gov

| Chemical Shift (δ/ppm) | Proton Assignment | Multiplicity | Coupling Constant (J/Hz) |

|---|---|---|---|

| 7.49 | H-3 | Triplet (t) | 8.36 |

| 6.78 | H-4 | Doublet (d) | 8.50 |

| 6.64 | H-2 | Doublet (d) | 8.50 |

| 6.20 | H-5 | Doublet (d) | 2.07 |

| 6.09 | H-7 | Doublet (d) | 2.07 |

| Chemical Shift (δ/ppm) | Carbon Assignment |

|---|---|

| 185.1 | C-9 (C=O) |

| 169.9 | C-8 |

| 164.2 | C-6 |

| 162.3 | C-1 |

| 159.4 | C-4b |

| 157.4 | C-4a |

| 137.6 | C-3 |

| 128.4 | C-2 |

| 115.9 | C-4 |

| 111.4 | C-8b |

| 107.9 | C-8a |

| 100.0 | C-5 |

| 95.8 | C-7 |

To confirm these assignments and establish the complete molecular structure, two-dimensional (2D) NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between H-2, H-3, and H-4, confirming their sequence on one of the aromatic rings, and between H-5 and H-7 on the other ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon atom that has an attached proton, for example, linking the ¹H signal at δ 7.49 to the ¹³C signal at δ 137.6 (C-3).

Application of NMR Chemical Shifts in Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov NMR chemical shifts can serve as powerful descriptors in QSAR studies because they are highly sensitive to the electronic environment of an atom. researchgate.net Variations in the electronic distribution due to different substituents directly influence the chemical shifts of nearby nuclei.

For xanthone (B1684191) derivatives, ¹³C NMR chemical shifts have been successfully used as parameters in QSAR investigations to model activities such as tuberculostatic effects. researchgate.net In the case of this compound, the specific ¹H and ¹³C chemical shifts can be used as numerical descriptors of its electronic features. By comparing these values with those of other structurally related xanthones and their corresponding biological activities (e.g., anticancer activity), a QSAR model can be developed. nih.gov Such a model could predict the activity of new, unsynthesized xanthone derivatives, thereby guiding the design of more potent compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula C₁₃H₈O₅ and a molecular weight of 244.04 g/mol . In one analysis, the molecular ion peak was observed at a mass-to-charge ratio (m/z) of 244 [M]⁺, corresponding to the intact molecule after ionization. nih.gov

Beyond determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation of the xanthone core often involves a retro-Diels-Alder (RDA) reaction, which cleaves the central pyrone ring. Other common fragmentations for hydroxylated xanthones include the loss of small, stable neutral molecules. nih.govlibretexts.org

Expected fragmentation patterns for this compound would include:

Loss of Carbon Monoxide (CO) : A common fragmentation for ketones and pyrones, leading to a fragment ion at m/z 216.

Loss of a Formyl Radical (CHO) : Resulting in a fragment at m/z 215.

Retro-Diels-Alder (RDA) Cleavage : This would split the molecule into fragments corresponding to the substituted benzene (B151609) rings, providing clear evidence of the substitution pattern on each ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of a xanthone is characterized by several intense absorption bands that arise from π→π* and n→π* electronic transitions within its conjugated dibenzo-γ-pyrone chromophore. researchgate.net

| Absorption Band | Approximate Wavelength (λ_max) | Associated Electronic Transition |

|---|---|---|

| Band I | 300 - 380 nm | π→π |

| Band II | 230 - 260 nm | π→π |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for quantifying this compound and assessing its purity. While a specific method for this exact compound is not detailed in the provided sources, a standard reversed-phase HPLC (RP-HPLC) method can be described based on established protocols for similar xanthone derivatives. nih.govresearchgate.net

A typical RP-HPLC setup for the analysis of this compound would involve:

Stationary Phase : A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity. nih.gov

Mobile Phase : A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient would start with a higher proportion of the aqueous solvent and gradually increase the organic solvent concentration to elute more hydrophobic compounds.

Detection : A Diode-Array Detector (DAD) or UV detector would be used for detection. mdpi.com Based on the UV-Vis characteristics of xanthones, detection wavelengths would typically be set around 254 nm and 320 nm to ensure high sensitivity.

Purity Assessment : The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. The retention time of the compound under specific conditions serves as a reliable identifier.

Thin Layer Chromatography (TLC) and Preparative-Scale Separations

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique widely employed for the rapid separation and qualitative analysis of chemical mixtures. nih.govmdpi.com It is particularly valuable in phytochemistry for analyzing complex plant extracts containing compounds such as xanthones. nih.gov The principle of TLC relies on the differential partitioning of components between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. mdpi.com The separation is based on the different affinities of the compounds for the stationary and mobile phases, which results in different migration rates (Rf values). mdpi.com

For the isolation of larger quantities of a target compound, TLC can be scaled up to preparative thin-layer chromatography (prep-TLC). This method uses thicker stationary phase layers to accommodate larger sample loads. After development, the separated bands of compounds are visualized (often under UV light), and the desired band is physically scraped from the plate. The pure compound is then recovered by eluting it from the adsorbent material with a suitable solvent.

In the context of this compound, preparative TLC has been successfully used for its purification following synthesis. One documented method involves the use of a silica stationary phase with a mobile phase composed of n-hexane and ethyl acetate (B1210297). This process yields this compound as a distinct yellow solid. carleton.edu

Table 1: Preparative TLC Parameters for this compound Purification

| Parameter | Description |

| Technique | Preparative Thin-Layer Chromatography (prep-TLC) |

| Stationary Phase | Silica Gel |

| Mobile Phase | n-hexane : Ethyl Acetate (1:1 v/v) |

| Isolated Compound | This compound |

| Physical Appearance | Yellow Solid |

Data sourced from a study on the synthesis and in vitro assay of hydroxyxanthones. carleton.edu

Specialized Liquid Chromatography (Flash, Centrifugal, Droplet Counter-Current Chromatography)

Beyond preparative TLC, several specialized liquid chromatography techniques offer enhanced resolution, speed, and scalability for the purification of xanthones like this compound.

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to force the mobile phase through the stationary phase (typically silica gel), accelerating the separation process. bondxray.org It is a preferred technique for chemists working with organic synthesis and natural products due to its efficiency in isolating compounds from milligram to gram scales. bondxray.org For natural product chemists, flash chromatography is instrumental in the initial fractionation of crude extracts. An extract containing a mixture of xanthones can be separated into simpler fractions, allowing researchers to isolate groups of compounds for further analysis and ultimately purify individual components like this compound.

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC), also known as counter-current chromatography, is a liquid-liquid separation technique that operates without a solid stationary support. chemrxiv.orgmdpi.com Instead, it utilizes a liquid stationary phase that is held in place by a strong centrifugal force, while a liquid mobile phase is pumped through it. mdpi.comacs.org Separation occurs based on the differential partitioning of solutes between the two immiscible liquid phases. chemrxiv.org

This technique is highly effective for the preparative-scale separation of natural products and is considered a "green" alternative to traditional chromatography due to its lower solvent consumption and the elimination of solid waste from silica gel. mdpi.comacs.org CPC has been successfully applied to the semi-preparative scale separation of major xanthones from plant extracts. researchgate.net A key aspect of developing a CPC method is the selection of a suitable biphasic solvent system, which can be tailored to the polarity of the target compounds. chemrxiv.org For instance, a system composed of heptane, ethyl acetate, methanol, and water has been used effectively for xanthone fractionation. researchgate.net

Table 2: Example Biphasic Solvent System for Xanthone Separation by CPC

| Component | Ratio (v/v/v/v) |

| Heptane | 2 |

| Ethyl Acetate | 1 |

| Methanol | 2 |

| Water | 1 |

This system was utilized for the fast screening and fractionation of major xanthones from a natural source. researchgate.net

Droplet Counter-Current Chromatography (DCCC)

Droplet Counter-Current Chromatography (DCCC) is another form of liquid-liquid chromatography that relies on gravity to move droplets of a mobile phase through a column containing a stationary liquid phase. The apparatus consists of multiple vertical glass columns connected in series. Separation is achieved as solutes partition between the mobile phase droplets and the stationary phase based on their respective partition coefficients.

DCCC is particularly well-suited for the preparative-scale separation of polar compounds, such as glycosides, which are often challenging to purify using other methods. Its application has been demonstrated for a wide variety of phytochemicals, including xanthone derivatives. For example, DCCC has been used to separate xanthone glucosides, such as 1,3,5-trihydroxyxanthone-8-O-β-D-glucoside. The selection of the biphasic solvent system is critical and is often guided by the TLC behavior of the target compounds.

X-ray Diffraction for Crystalline Structure Confirmation

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. bondxray.org When a beam of monochromatic X-rays strikes a crystal, the rays are diffracted in specific directions according to Bragg's Law. bondxray.org The resulting diffraction pattern of intensities and angles is unique to the specific crystal structure.

For a pure, crystalline sample of a xanthone, single-crystal X-ray diffraction provides definitive information on its atomic arrangement, including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice. bondxray.org

Bond Lengths and Angles: The precise distances and angles between atoms in the molecule. bondxray.org

Intermolecular Interactions: How molecules are packed together in the crystal lattice.

While a specific crystal structure for this compound is not detailed in the available literature, the methodology has been applied extensively to the parent xanthone scaffold and its derivatives. carleton.edu For example, analysis of the parent xanthone compound has revealed its crystal system and space group, providing a foundational understanding of the molecular geometry of this class of compounds. carleton.edu Such data is crucial for confirming the identity and absolute structure of a synthesized or isolated compound and for understanding structure-activity relationships.

Table 3: Crystallographic Data for the Parent Xanthone Scaffold

| Parameter | Value |

| Compound | Xanthone (9H-xanthen-9-one) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Radiation Source | Cu Kα (λ = 1.54184 Å) |

| Temperature | 300 K |

Data obtained from single-crystal X-ray diffraction studies on the parent xanthone compound. carleton.edu

Mechanistic and Structure Activity Relationship Sar Studies of Biological Activities

Anticancer Potential and Mechanistic Investigations

The anticancer properties of 1,3,8-Trihydroxyxanthone have been a subject of scientific inquiry, focusing on its cytotoxic effects against various cancer cell lines and the underlying molecular mechanisms. Research in this area has explored its efficacy through direct in vitro testing, computational simulations to identify potential protein targets, and comparative studies to understand how its specific chemical structure contributes to its biological activity.

This compound has demonstrated varied cytotoxic activity against several human cancer cell lines. In a study evaluating a series of hydroxyxanthones, this compound was tested against human cervical cancer (HeLa), colorectal cancer (WiDr), and breast cancer (MCF-7) cell lines. The results indicated that its efficacy is cell-line dependent. For instance, it was most active against the WiDr cell line with a half-maximal inhibitory concentration (IC₅₀) of 209 ± 4 µM. researchgate.net Its activity against HeLa cells was comparable, with an IC₅₀ value of 241 ± 13 µM. researchgate.net The compound showed weaker, though still notable, activity against the MCF-7 breast cancer cell line, recording an IC₅₀ of 419 ± 27 µM. researchgate.net In studies involving the human liver carcinoma cell line (HepG2), this compound exhibited an IC₅₀ value of 63.1 μM, suggesting a higher potency against this particular cancer type compared to others tested in different studies. mdpi.com

Table 1: In Vitro Cytotoxicity of this compound

{

"headers": ["Cell Line", "Cancer Type", "IC₅₀ (µM)"],

"rows": [

["HeLa", "Cervical Cancer", "241 ± 13"],

["HepG2", "Liver Cancer", "63.1"],

["MCF-7", "Breast Cancer", "419 ± 27"],

["WiDr", "Colorectal Cancer", "209 ± 4"]

]

}| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|

While specific molecular docking studies for this compound are not extensively detailed in the available literature, research on closely related hydroxyxanthones provides significant insight into its putative molecular targets. DNA topoisomerases and protein kinases are key enzymes in cancer cell proliferation, making them important targets for anticancer drugs. mdpi.com Molecular docking simulations of 1,3,6,8-tetrahydroxyxanthone, a structurally similar compound, have shown strong binding energy with Topoisomerase IIα and c-KIT protein kinases. mdpi.com This binding is facilitated by hydrogen bonds with key amino acid residues on the protein receptors. mdpi.com

Further studies on other substituted hydroxyxanthones have reinforced these findings. For example, molecular docking of a bromo-substituted hydroxyxanthone derivative with the c-KIT protein tyrosine kinase receptor (PDB ID: 1T46) revealed binding interactions with amino acid residues such as Asp810, Cys809, Ile789, His790, and Leu644. nih.gov These computational analyses suggest that the xanthone (B1684191) scaffold, particularly when hydroxylated, fits well within the active sites of these crucial enzymes, thereby inhibiting their function and leading to cancer cell death. It is therefore plausible that this compound exerts its anticancer effects through similar mechanisms of action involving the inhibition of Topoisomerase II and c-KIT.

The cytotoxic activity of xanthone derivatives is highly dependent on the number and position of hydroxyl (-OH) groups on the aromatic scaffold. nih.gov Studies comparing various hydroxylated xanthones have shown that the presence of these groups is critical for anticancer activity, largely due to their ability to form hydrogen bonds with protein receptors within cancer cells. mdpi.com

For instance, the addition of a hydroxyl group to the 1,3-dihydroxyxanthone structure was found to enhance anticancer activity against the HepG2 cell line. mdpi.com A comparative analysis showed that while 1,3,6-trihydroxyxanthone (B1664533) had an IC₅₀ of 45.9 µM, this compound was less active with an IC₅₀ of 63.1 µM against the same cell line. mdpi.com However, increasing the number of hydroxyl groups does not always lead to a linear increase in potency. The compound 1,3,6,8-tetrahydroxyxanthone was found to be the most active in one study, with an IC₅₀ value of 9.18 μM, which is significantly more potent than the trihydroxy-substituted analogues. mdpi.com This indicates that a specific pattern of hydroxylation, such as the one in 1,3,6,8-tetrahydroxyxanthone, is particularly favorable for activity against HepG2 cells. These findings underscore the critical role that the specific arrangement of hydroxyl groups plays in determining the cytotoxic efficacy of xanthones. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For xanthone derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their anticancer effects, providing a framework for designing more potent analogues.

A QSAR study on the cytotoxicity of hydroxyxanthones against the WiDr cancer cell line found that the IC₅₀ value is dependent on several factors, including the net atomic charge on carbon atoms, the dipole moment, and the octanol/water partition coefficient. researchgate.net This suggests that both electronic and hydrophobic properties are crucial for the activity of compounds like this compound. Such models can be used to predict the inhibitory concentration of newly designed xanthone derivatives, accelerating the discovery of compounds with potentially enhanced anticancer activity. researchgate.net

Antioxidant Activity and Molecular Determinants

The antioxidant potential of this compound and related compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The DPPH assay measures the ability of a compound to scavenge the stable DPPH free radical, with a lower IC₅₀ value indicating stronger activity. nih.gov The FRAP assay measures the reduction of the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) by an antioxidant.

While specific DPPH and FRAP values for this compound were not available in the reviewed literature, a study on structurally similar compounds provides valuable context. In a DPPH assay, the trihydroxyxanthones 3,4,6-trihydroxyxanthone and 1,5,6-trihydroxyxanthone (B192604) were classified as moderate antioxidants, with IC₅₀ values greater than 500 µM. researchgate.net Interestingly, in the same study, a dihydroxyxanthone analogue demonstrated stronger antioxidant activity (IC₅₀ = 349 ± 68 µM) than the tested trihydroxyxanthones. researchgate.net This finding suggests that a higher number of hydroxyl groups does not necessarily confer greater radical scavenging ability, and that the specific positioning of these groups is a more critical determinant of antioxidant potential.

Table 2: Antioxidant Activity of Related Hydroxyxanthones (DPPH Assay)

{

"headers": ["Compound", "IC₅₀ (µM)"],

"rows": [

["Dihydroxyxanthone analogue", "349 ± 68"],

["3,4,6-Trihydroxyxanthone", "> 500"],

["1,5,6-Trihydroxyxanthone", "> 500"]

]

}| Compound | IC₅₀ (µM) |

|---|

Structural Features Enhancing or Diminishing Antioxidant Capacity

The antioxidant capacity of xanthones is significantly influenced by the arrangement and number of hydroxyl (-OH) groups on their core structure. The electron-transfer potential, a key aspect of antioxidant activity, is dominated by the presence of specific moieties. nih.gov

Research indicates that the hydroquinone (B1673460) and catechol moieties (including 5,6-catechol, 6,7-catechol, and 7,8-catechol) are the primary determinants of a xanthone's electron-transfer potential. nih.gov In contrast, the resorcinol (B1680541) moiety plays a negligible role in this process. nih.gov This leads to a clear distinction in antioxidant strength, with xanthones possessing a hydroquinone or catechol moiety exhibiting significantly higher Trolox-equivalent antioxidant capacity (TEAC) values compared to those without. nih.gov

Other structural features have a minor impact on the electron-transfer potential. These include:

A single phenolic -OH group nih.gov

The transannular dihydroxy moiety nih.gov

A methoxy (B1213986) group nih.gov

A sugar residue nih.gov

An isoprenyl group nih.gov

A cyclized isoprenyl group nih.gov

An isopentanol group nih.gov

The position of hydroxyl groups is a critical factor. For instance, structure-activity relationship (SAR) studies have highlighted C-1, C-3, C-6, and C-8 as key positions that influence the biological activity of xanthones. nih.gov The presence of functional groups like prenyl, hydroxyl, and glycosyl at these key positions can contribute to their spectrum of biological activity. nih.gov Hydroxylated and glycosylated xanthones typically show improved antioxidant capacity. biomedgrid.com

Table 1: Influence of Structural Moieties on the Antioxidant Capacity of Xanthones

| Structural Feature | Impact on Electron-Transfer Potential | Reference |

|---|---|---|

| Hydroquinone Moiety | Dominant | nih.gov |

| Catechol Moiety (5,6-, 6,7-, 7,8-) | Dominant | nih.gov |

| Resorcinol Moiety | Negligible | nih.gov |

| Single Phenolic OH Group | Minor | nih.gov |

| Methoxy Group | Minor | nih.gov |

| Isoprenyl Group | Minor | nih.gov |

Antiviral Activity and Structure-Function Correlations

Evaluation Against Viral Pathogens (e.g., Human Coronavirus OC43)

Recent studies have investigated the antiviral properties of synthetic hydroxy-xanthones against Human Coronavirus OC43 (HCoV-OC43). nih.gov HCoV-OC43, a betacoronavirus, is a common cause of the cold and serves as a model virus for studying more pathogenic coronaviruses like SARS-CoV-2. nih.govresearchgate.netwikipedia.orgnih.gov In these studies, the antiviral activity of various xanthone derivatives was assessed, revealing promising, albeit generally moderate, efficacy. nih.gov

For instance, while the parent xanthone compound showed a certain level of antiviral activity, the addition of functional groups generally increased this activity. nih.gov Mangiferin (B1668620), a naturally occurring xanthone glucoside, has demonstrated broad-spectrum antiviral activity against a range of viruses and was identified as a potential inhibitor of the SARS-CoV-2 main protease in silico. nih.gov In comparative studies against HCoV-OC43, mangiferin exhibited a higher log10 reduction in viral infectivity than many of the synthesized xanthones, suggesting that the glucose moiety may be important for its biological activity. nih.gov

Role of Hydroxyl Group Number and Position in Antiviral Potency

The number and position of hydroxyl groups on the xanthone core play a crucial, yet complex, role in determining antiviral potency. The addition of two hydroxyl groups, as seen in 1,3-dihydroxyxanthone, significantly improves the antiviral activity compared to the unsubstituted xanthone, potentially by enhancing the compound's binding capability. nih.gov Similarly, 3,8-dihydroxyxanthone also showed a significant decrease in viral infectivity. nih.gov

However, the relationship is not linear. This compound, despite having an additional hydroxyl group, showed an efficacy similar to the parent xanthone. nih.gov This suggests that a delicate balance of the number and positioning of hydroxyl groups is critical for optimal antiviral activity. nih.gov Further research is needed to fully elucidate these structure-activity relationships. nih.gov

Interestingly, the position of other functional groups, such as methoxy groups, appeared to have little effect on antiviral efficacy, as demonstrated by the similar activities of 1,3-dihydroxy-6-methoxyxanthone and 1,3-dihydroxy-7-methoxyxanthone. nih.gov

Table 2: Antiviral Activity of Xanthone Derivatives against HCoV-OC43

| Compound | Log10 Reduction in Infectivity | Significance (p-value) | Reference |

|---|---|---|---|

| Xanthone | ~2.00 | - | nih.gov |

| 1,3-Dihydroxyxanthone | 2.50 | ≤ 0.05 | nih.gov |

| This compound | 2.00 | - | nih.gov |

| 3,8-Dihydroxyxanthone | 2.20 | ≤ 0.001 | nih.gov |

| 1,3-Dihydroxy-7-methylxanthone | 2.79 | ≤ 0.05 | nih.gov |

| 1,3-Dihydroxy-6-methoxyxanthone | 2.67 | - | nih.gov |

| 1,3-Dihydroxy-7-methoxyxanthone | 2.67 | - | nih.gov |

| Mangiferin | 3.00 | - | nih.gov |

Spectrum of Other Reported Biological Activities of Xanthone Class Compounds

Anti-inflammatory Pathways and Modulation

Xanthones have demonstrated significant anti-inflammatory properties through the modulation of various cellular pathways. frontiersin.orgnih.gov A common mechanism involves the regulation of pro-inflammatory and anti-inflammatory cytokines. frontiersin.orgnih.gov Xanthones can suppress the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), while promoting anti-inflammatory cytokines like IL-10. frontiersin.orgnih.gov

Furthermore, xanthones regulate key signaling pathways involved in inflammation, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgnih.gov For example, α-mangostin, a well-studied xanthone, inhibits the translocation of NF-κB and suppresses cyclooxygenase-2 (COX-2) enzymes. nih.gov Other xanthones have been shown to inhibit the phosphorylation of JNK, ERK, and p38, which are upstream kinases in the MAPK pathway. mdpi.com

Xanthones also modulate the recruitment of immune cells, such as eosinophils, to the site of inflammation. frontiersin.org By reducing the population of these cells, they can alleviate allergic inflammation. frontiersin.org

Antimicrobial Mechanisms of Action

The antimicrobial activity of xanthones is multifaceted and involves several mechanisms of action. frontiersin.orgnih.govnih.govresearchgate.net One of the primary modes of action is the disruption of the bacterial cell wall and membrane. biomedgrid.comnih.gov Xanthones can interact with components like lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane depolarization and increased permeability. nih.govresearchgate.net

In addition to membrane disruption, some xanthone derivatives have been found to inhibit DNA synthesis. nih.gov Docking studies have suggested that these compounds can form stable complexes with bacterial gyrase, an enzyme essential for DNA replication. nih.gov

Another important mechanism is the inhibition of bacterial efflux pumps. mdpi.com These pumps are responsible for extruding antibiotics from the bacterial cell, contributing to multidrug resistance. By inhibiting these pumps, xanthones can restore the efficacy of conventional antibiotics. mdpi.com Furthermore, some xanthones have been shown to interfere with biofilm formation and quorum sensing, which are crucial for bacterial virulence and survival. mdpi.com

The antimicrobial activity of xanthones is also influenced by their structural features, with modifications at the C1, C3, and C6 hydroxyl groups of α-mangostin leading to derivatives with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Emerging Activities in Antidiabetic and Antimalarial Research of this compound

The xanthone scaffold, a dibenzo-γ-pyrone heterocyclic structure, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. nih.gov Among these, this compound is a subject of growing interest, with preliminary studies pointing towards its potential in two critical areas of global health: diabetes and malaria. Research into its mechanisms of action and structure-activity relationships (SAR) is beginning to uncover the molecular basis for these promising biological effects.

Antidiabetic Research

While direct and extensive studies on the antidiabetic mechanisms of this compound are still emerging, research on structurally similar polyhydroxyxanthones provides significant insights into its potential modes of action. The antidiabetic effects of polyphenolic compounds, including xanthones, are often attributed to their ability to modulate key cellular pathways involved in glucose and lipid metabolism, as well as their antioxidant and anti-inflammatory properties. frontiersin.org

Mechanistic Insights from Related Compounds

Studies on other trihydroxyxanthone derivatives, such as 1,2,8-trihydroxy-6-methoxyxanthone, have demonstrated significant antidiabetic and antihyperlipidemic activities in animal models. nih.govresearchgate.net In streptozotocin (B1681764) (STZ)-induced diabetic rats, administration of this related xanthone led to a notable decrease in blood glucose, glycosylated hemoglobin (HbA1c), serum urea, and creatinine. nih.govresearchgate.net Simultaneously, a significant rise in plasma insulin (B600854) levels was observed. nih.govresearchgate.net These findings suggest that the therapeutic effects may be mediated, at least in part, by promoting insulin secretion or enhancing insulin sensitivity.

Furthermore, these compounds have shown the ability to correct dyslipidemia, a common complication of diabetes. nih.govresearchgate.net This is evidenced by a significant reduction in serum total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C), coupled with an elevation in high-density lipoprotein cholesterol (HDL-C). nih.govresearchgate.net Such activities indicate a protective role against diabetes-induced liver and kidney damage. nih.gov

Molecular docking studies have been employed to elucidate the potential protein targets through which these xanthones may exert their antidiabetic effects. These computational analyses have shown that trihydroxyxanthone derivatives can bind to several key proteins involved in glucose metabolism.

| Protein Target | Function | Interaction Findings | Reference |

|---|---|---|---|

| Glucokinase (GCK) | Acts as a glucose sensor in pancreatic β-cells, regulating insulin release. | Related xanthones show binding affinity, suggesting a potential to modulate insulin secretion. | nih.govresearchgate.net |

| Fructose-1,6-bisphosphatase 1 (FBP1) | A rate-limiting enzyme in gluconeogenesis. | Binding interactions suggest a possible mechanism for reducing hepatic glucose production. | nih.govresearchgate.net |

| Sulfonylurea Receptor 1 (SUR1) | A subunit of the ATP-sensitive potassium channel in pancreatic β-cells, a target for sulfonylurea drugs. | Docking studies indicate favorable binding, implying a potential to stimulate insulin release. | nih.govresearchgate.net |

| 11-β-hydroxysteroid dehydrogenase (11β-HSD1) | Enzyme that regenerates active cortisol, which raises blood glucose. | Some xanthone derivatives show binding, suggesting a role in regulating glucocorticoid effects. | nih.govresearchgate.net |

These interactions suggest that the antidiabetic activity of compounds like this compound may be multi-faceted, involving the regulation of insulin secretion, reduction of hepatic glucose output, and improvement of the lipid profile.

Antimalarial Research

The search for novel antimalarial agents is driven by the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov Hydroxyxanthones have been identified as a promising class of compounds in this area. nih.gov Their mechanism of action is often linked to the unique metabolic processes of the malaria parasite within infected erythrocytes.

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline substance called hemozoin, or "malaria pigment". nih.govsemanticscholar.org This detoxification pathway is a critical target for many antimalarial drugs, including classic quinolines like chloroquine. nih.govsemanticscholar.org

Hydroxyxanthones, including derivatives of this compound, are believed to exert their antimalarial effect by inhibiting this vital heme polymerization process. nih.govsemanticscholar.orghuji.ac.il By complexing with heme, these compounds prevent its sequestration into hemozoin, leading to a buildup of toxic free heme that damages parasite membranes and inhibits its proteolytic enzymes, ultimately causing parasite death. semanticscholar.org

Structure-Activity Relationship (SAR) Studies

SAR studies on a series of oxygenated xanthones have provided valuable information regarding the structural features required for antimalarial potency. A key finding is that the antimalarial activity appears to be positively correlated with the number of hydroxyl groups on the xanthone scaffold. researchgate.net This suggests that the hydroxyl groups are crucial for the interaction with heme.

In vivo studies using a 4-day suppressive assay against Plasmodium berghei in mice have demonstrated the varying efficacy of different hydroxylation patterns.

| Compound | Parasitemia Reduction (%) | Plasmodium Species | Reference |

|---|---|---|---|

| 1,3,6,8-Tetrahydroxyxanthone | 70.5% | P. berghei | researchgate.net |

| Norlichexanthone (1,3,6-Trihydroxy-8-methylxanthone) | 44.3% | P. berghei | researchgate.net |

| 1,3,8-Trihydroxy-6-methylxanthone | 37.0% | P. berghei | researchgate.net |

| di-C-allyl-dihydroxyxanthone | 33.4% | P. berghei | researchgate.net |

| 1,3-Dihydroxyxanthone | 15.1% | P. berghei | researchgate.net |

As shown in the table, 1,3,6,8-tetrahydroxyxanthone was the most active compound, producing a significant 70.5% reduction in parasitemia. researchgate.net The trihydroxy-methylxanthone derivatives, including a close structural relative of this compound (1,3,8-trihydroxy-6-methylxanthone), also showed notable activity. researchgate.net In contrast, 1,3-dihydroxyxanthone was significantly less active. researchgate.net These results strongly support the hypothesis that a higher degree of hydroxylation enhances antimalarial efficacy, likely by facilitating stronger complexation with heme and inhibiting hemozoin formation. nih.govresearchgate.net

Preclinical Pharmacokinetic and Metabolic Profiling of Xanthones

Absorption and Distribution Considerations

The absorption and distribution of xanthones can be influenced by their physicochemical properties, such as lipophilicity, which is affected by the number and position of hydroxyl and other functional groups. Generally, xanthones have been shown to be absorbed after oral administration, although their bioavailability can be variable.

Studies on xanthones isolated from mangosteen (Garcinia mangostana), such as α-mangostin and γ-mangostin, provide insights into the potential absorption characteristics of 1,3,8-trihydroxyxanthone. Research in healthy adults who consumed mangosteen juice revealed that xanthones are absorbed and can be detected in serum and urine, both in their free form and as conjugated metabolites. nih.govresearchgate.net The maximum concentration of α-mangostin in serum showed notable variability among individuals. nih.gov The presence of food, particularly a high-fat meal, has been shown to influence the absorption of xanthones, likely by enhancing their solubilization and micellar incorporation in the gut. researchgate.net

Once absorbed, xanthones are distributed to various tissues. The lipophilic nature of many xanthones suggests they may distribute into tissues. For instance, α-mangostin has been detected in plasma 24 hours after oral administration, indicating a relatively slow elimination pattern which could be due to tissue distribution. nih.gov The specific distribution pattern of this compound has not been detailed in published studies, but its hydroxyl groups may influence its partitioning into different tissues compared to more lipophilic xanthones.

Table 1: General Pharmacokinetic Parameters of Representative Xanthones

| Compound | Cmax | Tmax | Bioavailability | Reference |

| α-Mangostin | 113 ± 107 nmol/L | 3.7 ± 2.4 h | Low | nih.gov |

| γ-Mangostin | - | - | Low | nih.gov |

Note: Data is derived from studies on mangosteen xanthones and serves as an illustrative example for the general pharmacokinetic behavior of this class of compounds. Specific values for this compound are not available.

Biotransformation Pathways of Xanthone (B1684191) Derivatives

Xanthones typically undergo extensive first-pass metabolism, primarily in the liver and intestines. nih.gov The biotransformation of these compounds generally involves Phase I and Phase II metabolic reactions, which serve to increase their water solubility and facilitate their excretion. The presence of hydroxyl groups on the this compound structure makes it a prime candidate for extensive Phase II conjugation reactions.

Glucosylation and Deglucosylation Processes

Hydroxylation and Dehydroxylation Reactions

Phase I metabolism of xanthones can involve hydroxylation, which is the addition of a hydroxyl group, and dehydroxylation, the removal of a hydroxyl group. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net In vitro studies using rat liver microsomes on various xanthones have demonstrated that metabolic transformations, including hydroxylation, can occur at different positions on the xanthone core. nih.gov For this compound, further hydroxylation could occur on the aromatic rings, leading to the formation of tetrahydroxyxanthone metabolites.

Methylation, Glucuronidation, and Sulfation Metabolites

Glucuronidation and sulfation are major Phase II metabolic pathways for phenolic compounds, including xanthones. nih.govnih.gov Studies on mangosteen xanthones have confirmed the presence of glucuronidated and sulfated metabolites in both serum and urine of human subjects. nih.gov The hydroxyl groups at positions 1, 3, and 8 of this compound are susceptible to conjugation with glucuronic acid and sulfate.

Methylation, catalyzed by enzymes such as catechol-O-methyltransferase (COMT), is another potential metabolic pathway. nih.gov This reaction involves the addition of a methyl group to a hydroxyl group, which can alter the biological activity of the compound. Given the polyhydroxylated nature of this compound, methylation at one or more of its hydroxyl groups is a plausible metabolic transformation.

Detection and Characterization of Xanthone Metabolites in Biological Matrices

The identification and quantification of xanthone metabolites in biological fluids such as plasma, urine, and feces are essential for a comprehensive understanding of their pharmacokinetic profile. A variety of advanced analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation of xanthones and their metabolites. mdpi.comresearchgate.net When coupled with detection methods like ultraviolet (UV) spectrophotometry or photodiode array (PDA) detection, HPLC allows for the quantification of these compounds. mdpi.com

For the structural elucidation of metabolites, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the method of choice. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool that provides information on the molecular weight of the metabolites and their fragmentation patterns, which aids in the identification of the conjugation sites and the nature of the attached moieties (e.g., glucuronide, sulfate). nih.govnih.gov In vitro studies utilizing rat liver microsomes have successfully employed LC-MS/MS to identify various metabolites of different xanthone derivatives. nih.gov

Table 2: Analytical Techniques for the Study of Xanthone Metabolism

| Technique | Application | Reference |

| HPLC-UV/PDA | Quantification of parent xanthones and metabolites | mdpi.comresearchgate.net |

| LC-MS/MS | Identification and structural elucidation of metabolites | nih.govnih.gov |

| In vitro liver microsomes | To study metabolic pathways and identify metabolites | nih.govnih.gov |

Table of Compounds Mentioned

Future Research Directions and Translational Perspectives

Deeper Elucidation of Specific Molecular Mechanisms for 1,3,8-Trihydroxyxanthone

While initial studies have highlighted the potential of this compound in cancer therapy, a more profound understanding of its specific molecular mechanisms is essential for its development as a therapeutic agent. Research has indicated that this compound may exert its anticancer effects through the inhibition of key cellular machinery involved in DNA replication and transcription.

A molecular docking study investigated the interaction of this compound with Topoisomerase II, a critical enzyme for managing DNA topology during cell division. nih.gov The study revealed that this compound can form hydrogen bonds and π–π stacking interactions with the DNA chains within the Topoisomerase II complex. nih.gov These interactions are thought to disrupt the normal function of the enzyme, leading to DNA damage and ultimately cell death in cancer cells. nih.gov Specifically, interactions were observed with deoxyguanosine (DG13), deoxyadenosine (B7792050) (DA12), and deoxycytidine (DC8) residues. nih.gov This mechanism is similar to that of established anticancer drugs like doxorubicin, which also target Topoisomerase II. nih.gov

Further research is needed to validate these in silico findings through in vitro and in vivo experiments. A deeper understanding of the specific binding sites and the conformational changes induced in Topoisomerase II by this compound will be crucial. Additionally, investigating other potential molecular targets is warranted to build a comprehensive picture of its mechanism of action. For instance, a study on a related compound, 1,3,8-trihydroxy-5-methoxyxanthone, demonstrated inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, suggesting that this compound may also interact with metabolic pathways. nih.gov

Table 1: Investigated Molecular Interactions of this compound

| Target Protein | Interaction Type | Interacting Residues | Potential Effect |

|---|

Rational Design and Synthesis of Advanced this compound Analogs

The synthesis of this compound and its analogs is a key area of research aimed at improving its therapeutic properties. The core xanthone (B1684191) structure can be synthesized through methods like the cyclodehydration of 2,6-dihydroxybenzoic acid and phloroglucinol (B13840). nih.gov One established method for synthesizing hydroxyxanthones involves the use of Eaton's reagent (a mixture of P₂O₅ and CH₃SO₃H), which has been shown to produce higher yields compared to older methods. nih.govresearchgate.net

Rational drug design focuses on modifying the basic this compound structure to enhance its activity, selectivity, and pharmacokinetic profile. For example, the addition of halogen groups to the xanthone skeleton has been shown to increase anticancer activity and selectivity. researchgate.netichem.md The synthesis of chloro-substituted hydroxyxanthones has demonstrated enhanced cytotoxicity against various cancer cell lines. ichem.md Another approach involves the C-prenylation of hydroxyxanthones, which has been reported to yield derivatives with antibacterial and antitumor activities. unram.ac.id Selective benzylation and methylation are other chemical strategies that have been employed to create derivatives with modified properties. lookchem.com

The goal of these synthetic modifications is to create analogs with improved binding affinity to their molecular targets, greater stability, and better absorption and distribution in the body. The insights gained from molecular mechanism studies (Section 8.1) will be instrumental in guiding the rational design of these next-generation xanthone-based therapeutics.

Table 2: Synthetic Approaches for this compound and its Analogs

| Synthetic Method | Precursors | Reagents | Key Features |

|---|---|---|---|

| Cyclodehydration | 2,6-dihydroxybenzoic acid, Phloroglucinol | Eaton's reagent | Efficient synthesis of the core xanthone structure. nih.govresearchgate.net |

| Halogenation | Hydroxyxanthone | N-Chlorosuccinimide (NCS) | Introduction of halogen atoms to enhance biological activity. researchgate.netichem.md |

| C-Prenylation | 1,3-dihydroxyxanthone | Prenyl bromide, KOH | Addition of prenyl groups to modify bioactivity. unram.ac.id |

Biotechnological Approaches for Enhanced Xanthone Production (e.g., Metabolic Engineering)

The low yield of xanthones from natural sources presents a significant hurdle for their large-scale production and clinical application. scilit.com Biotechnological strategies offer a promising and sustainable alternative to chemical synthesis for producing this compound and other valuable xanthones. mdpi.comnih.gov These methods leverage the biosynthetic capabilities of plant cells and microorganisms.

Plant tissue culture techniques, such as cell and root cultures grown in bioreactors, have been explored for the production of xanthones. mdpi.comnih.gov Hairy root cultures, in particular, are known for their genetic stability and high growth rates, making them an attractive platform for producing secondary metabolites. nih.gov The biosynthesis of xanthones in plants primarily follows the shikimate pathway, with contributions from the acetate (B1210297) pathway. mdpi.comfrontiersin.orgnih.gov This pathway involves key intermediates like 2,3′,4,6-tetrahydroxybenzophenone, which is cyclized to form the xanthone core. nih.gov

Metabolic engineering aims to enhance the production of desired compounds by manipulating these biosynthetic pathways. nih.govnih.gov This can involve overexpressing genes that encode key enzymes in the pathway or downregulating competing pathways. mdpi.com For example, understanding the enzymes involved in the conversion of precursors to the final xanthone product allows for targeted genetic modifications to increase yield. frontiersin.orgnih.gov The ultimate goal is to develop microbial cell factories, such as engineered yeast or bacteria, for the sustainable and cost-effective production of xanthones. frontiersin.orgnih.gov

Table 3: Biotechnological Platforms for Xanthone Production

| Platform | Description | Advantages |

|---|---|---|

| Plant Cell Cultures | Undifferentiated plant cells grown in liquid media. | Controlled environment, potential for scale-up. mdpi.com |

| Hairy Root Cultures | Genetically transformed roots with high growth rates. | High genetic stability, efficient production of secondary metabolites. nih.gov |

Development of Advanced Analytical Techniques for Complex Xanthone Mixtures

The analysis and purification of this compound from natural extracts or synthetic reaction mixtures require sophisticated analytical techniques due to the structural similarity of different xanthone derivatives. nih.gov High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of xanthones. nih.govmdpi.comthermofisher.com Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed for this purpose. lcms.cz

To improve the speed and resolution of separations, ultra-high-performance liquid chromatography (UHPLC) has been adopted, allowing for much faster analysis times. thermofisher.com Another powerful technique is high-performance centrifugal partition chromatography (HPCPC), which is a preparative method that can isolate large quantities of pure xanthones in a single step. nih.gov